2-Chloro-5,7-difluoroquinoline
Overview
Description
2-Chloro-5,7-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4ClF2N. This compound is part of the broader class of quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
The synthesis of 2-Chloro-5,7-difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method includes the use of nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the quinoline ring. The reaction conditions often involve the use of fluorinating agents such as cesium fluoride or potassium fluoride in solvents like sulfolane or dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-Chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally can be oxidized or reduced under appropriate conditions.
Scientific Research Applications
2-Chloro-5,7-difluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.
Agriculture: Fluorinated quinolines are used as agrochemicals for their effectiveness in pest control.
Materials Science: The compound is used in the synthesis of liquid crystals and dyes, contributing to advancements in display technologies and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-difluoroquinoline, particularly in medicinal applications, involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit various enzymes, which can disrupt essential biological processes in pathogens. The incorporation of fluorine atoms enhances the compound’s ability to interact with these targets, increasing its efficacy .
Comparison with Similar Compounds
2-Chloro-5,7-difluoroquinoline can be compared with other fluorinated quinolines such as:
- 5-Methoxy-7-fluoroquinoline
- 6-Fluoro-7-methoxyquinoline
- 6-Methoxy-7-fluoroquinoline
These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring. The unique combination of chlorine and fluorine atoms in this compound provides distinct chemical properties and biological activities .
Properties
IUPAC Name |
2-chloro-5,7-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQBHKNLABQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700078 | |
Record name | 2-Chloro-5,7-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188002-20-1 | |
Record name | 2-Chloro-5,7-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,7-difluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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